molecular formula C21H27N3O3 B1678734 Nicainoprol CAS No. 76252-06-7

Nicainoprol

Katalognummer B1678734
CAS-Nummer: 76252-06-7
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: AUIHHZBJBKRDIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicainoprol is a compound with the molecular formula C21H27N3O3 . It is also known by its synonyms such as 1,2,3,4-TETRAHYDRO-8-[2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY]-1-(3-PYRIDYLCARBONYL)QUINOLINE and RU-42924 . It is classified as a ‘class-I antiarrhythmic drug with slow kinetics (Ic)’ and has a minor but significant inhibitory effect on the slow inward Ca 2+ current (class IV effect) .


Molecular Structure Analysis

The molecular weight of this compound is 369.5 g/mol . The IUPAC name is [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Chemical Reactions Analysis

This compound has been found to cause a dose-dependent decrease in the maximum upstroke velocity (Vmax) of action potentials, without affecting the resting potential or action potential duration . The effects of this compound on Vmax can be interpreted in terms of the ‘guarded-receptor hypothesis,’ with this compound preferentially binding to inactivated sodium channels .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its solubility in DMSO is ≥ 29 mg/mL . After oral administration at 20 mg, its renal clearance was found to be 0.69 ml/min/kg .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmikum

Nicainoprol ist ein neues Antiarrhythmikum der Klasse 1 . Es wurde intravenös in Dosen von 2 mg/kg und 3 mg/kg Körpergewicht verabreicht, und seine klinischen, elektrokardiographischen und elektrophysiologischen Wirkungen wurden untersucht .

Elektrophysiologische Wirkungen

Fünfzehn Minuten nach Beendigung der Medikamentengabe war das PR-Intervall um 24,4 % verlängert und das QTC um 3,9 %. Die Verlängerung der QRS-Dauer (+6 %) war nicht signifikant .

Herzfrequenzregulation

Es gab eine leichte (–3,9 %), aber nicht signifikante Abnahme der Herzfrequenz, ohne Veränderung der Sinus-Knoten-Funktion .

Vorhofleitung und AV-Leitung

Änderungen der Vorhofleitung und der AV-Leitung waren auf eine Zunahme des PA-Intervalls (+57,4 %), des AH-Intervalls (+10,9 %) und des HV-Intervalls (+43,8 %) zurückzuführen. Die anterograde Wenckebach-Zykluslänge nahm um 11 % zu .

Refraktärperioden

Die effektiven und funktionellen refraktären Vorhofperioden erhöhten sich um 4,5 % bzw. 114 %, und die effektive Refraktärperiode des AV-Knotens erhöhte sich um 11,2 % .

Blutdruckregulation

Ein nicht signifikanter Blutdruckabfall wurde zwischen der zweiten Minute nach Injektion (–9,4 %) und der 15. Minute (–3,4 %) festgestellt .

Calciumkanalblocker

This compound, auch bekannt als RU-42924, ist ein Calciumkanalblocker .

Behandlung von Arrhythmien im Zusammenhang mit akutem Myokardinfarkt

Es wurde gezeigt, dass this compound bei der Prävention und Behandlung von Arrhythmien im Zusammenhang mit akutem Myokardinfarkt nützlich ist . Es befand sich in klinischen Phase-II-Studien zur Behandlung von Arrhythmien .

Wirkmechanismus

Mode of Action

Nicainoprol interacts with its targets by blocking the fast sodium channels and voltage-dependent calcium channels . This blocking action reduces the influx of sodium and calcium ions during the action potential of cardiac cells, which can help to stabilize the electrical activity of the heart and prevent arrhythmias .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking fast sodium channels, this compound reduces the maximal upstroke velocity (Vmax) of the action potential . This can slow the rate of depolarization and repolarization in cardiac cells, potentially preventing rapid and irregular heart rhythms .

Pharmacokinetics

It is known that the drug is administered intravenously . The dosage used in studies varies, with doses of 2 mg/kg and 3 mg/kg of body weight being reported . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the prevention and treatment of arrhythmias associated with acute myocardial infarction . By blocking fast sodium channels and calcium channels, this compound can help to stabilize the electrical activity of the heart, reducing the likelihood of irregular heart rhythms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, hypoxic, hyperkalaemic, and acidotic conditions can modify the blocking actions of this compound on sodium channels . More research is needed to fully understand how different environmental factors can influence the action of this compound.

Eigenschaften

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIHHZBJBKRDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868395
Record name Nicainoprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76252-06-7
Record name Nicainoprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76252-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicainoprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076252067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicainoprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICAINOPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 g of 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline ##STR9## are dissolved in 300 ml of dimethylformamide and 21 g of potassium tert.-butylate are then added at 5° C., while stirring. The mixture is stirred at 5° C. for 20 minutes, 66 g of epichlorohydrin are then added dropwise at this temperature, while stirring, and the mixture is then allowed to warm to room temperature and is subsequently stirred for 20 hours. Thereafter, the mixture is concentrated under a waterpump vacuum. The oil which remains is dissolved in water/toluene; the toluene phase is separated off, washed twice with dilute aqueous sodium hydroxide solution and once with water, dried and concentrated under a waterpump vacuum. A solid residue, which can be reacted directly with isopropylamine to give 1-nicotinoyl-8-[(3-isopropylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinoline, remains. The 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline used as the starting material is obtained in the customary manner by reacting 8-hydroxy-1,2,3,4-tetrahydroquinoline with nicotinic acid chloride hydrochloride in toluene at room temperature in the presence of triethylamine. (Melting point: 122° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicainoprol
Reactant of Route 2
Reactant of Route 2
Nicainoprol
Reactant of Route 3
Nicainoprol
Reactant of Route 4
Nicainoprol
Reactant of Route 5
Nicainoprol
Reactant of Route 6
Reactant of Route 6
Nicainoprol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.